molecular formula C11H12O4 B1429007 4-(Oxolan-3-yloxy)benzoic acid CAS No. 1343204-85-2

4-(Oxolan-3-yloxy)benzoic acid

Cat. No.: B1429007
CAS No.: 1343204-85-2
M. Wt: 208.21 g/mol
InChI Key: AUPVXELYDOKUDB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Oxolan-3-yloxy)benzoic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. Studies have shown that it can form stable complexes with proteins such as bovine serum albumin (BSA), zein, and lysozyme . These interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The stability of these complexes suggests that this compound may influence protein function and stability, potentially affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to exhibit cytotoxic effects on various cancer cell lines, including prostate cancer (PC3), cervical cancer (HeLA), and liver cancer (HUH7) . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by affecting the expression of key regulatory genes and proteins involved in cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound is relatively stable under standard storage conditions . Its degradation products and long-term effects on cells require further investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of various phenolic compounds. The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, affecting the metabolic flux and levels of metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . The compound may be directed to particular organelles through targeting signals or post-translational modifications. For example, it can be localized in the cytosol, where it interacts with cytosolic enzymes and proteins. Understanding its subcellular localization is crucial for determining its precise mode of action.

Preparation Methods

The synthesis of 4-(Oxolan-3-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with tetrahydrofuran (THF) in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide . The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Oxolan-3-yloxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

4-(Oxolan-3-yloxy)benzoic acid can be compared with other similar compounds, such as:

  • 4-(Tetrahydro-2-furanyloxy)benzoic acid
  • 4-(Tetrahydro-3-furanyloxy)benzoic acid
  • 4-(Tetrahydro-4-furanyloxy)benzoic acid

These compounds share structural similarities but differ in the position of the oxolane ring attachment. The unique positioning of the oxolane ring in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-(oxolan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPVXELYDOKUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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